4-Bromo-2-(3-(trifluoromethoxy)phenyl)thiazole

Description

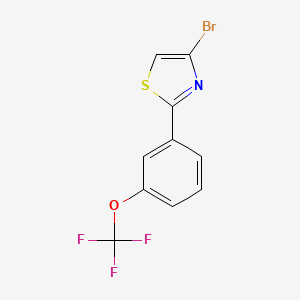

4-Bromo-2-(3-(trifluoromethoxy)phenyl)thiazole is a brominated thiazole derivative characterized by a thiazole ring substituted at the 4-position with a bromine atom and at the 2-position with a 3-(trifluoromethoxy)phenyl group.

Properties

IUPAC Name |

4-bromo-2-[3-(trifluoromethoxy)phenyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NOS/c11-8-5-17-9(15-8)6-2-1-3-7(4-6)16-10(12,13)14/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMISNCSHBIPXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-(trifluoromethoxy)phenyl)thiazole typically involves the reaction of 3-(trifluoromethoxy)aniline with bromine and thiazole derivatives under controlled conditions. One common method includes the use of n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as a solvent . The reaction is carried out at low temperatures to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-(trifluoromethoxy)phenyl)thiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an aminothiazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been extensively studied for their potential anticancer properties. The compound 4-Bromo-2-(3-(trifluoromethoxy)phenyl)thiazole has shown promising results in inhibiting the growth of various cancer cell lines.

- Mechanism of Action : Thiazoles often induce apoptosis in cancer cells by disrupting cell cycle progression and triggering cell death pathways. For instance, newly synthesized thiazole derivatives demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent activity compared to standard drugs like Staurosporine .

- Case Study : In one study, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity. The most active compound exhibited an IC50 of 2.57 µM against MCF-7 cells, suggesting that structural modifications can enhance anticancer efficacy .

Antibacterial Properties

The antibacterial potential of thiazole compounds is another area of significant research interest.

- Activity Spectrum : this compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have indicated that thiazole derivatives can exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

- Case Study : A recent investigation highlighted that certain thiazole derivatives showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.98 to 3.9 µg/ml. The presence of electron-withdrawing groups significantly enhanced their activity .

Receptor Antagonism

Thiazoles are also being explored as selective antagonists for various receptors, particularly in the context of adenosine receptor modulation.

- Binding Affinity : Compounds similar to this compound have been synthesized and tested for their binding affinity to human adenosine A3 receptors. Structural modifications can lead to significant increases in binding affinity and selectivity, making them potential candidates for therapeutic agents targeting these receptors .

- Case Study : In a study focused on thiazole derivatives as adenosine A3 receptor antagonists, the most potent compound exhibited a Ki value of 0.79 nM, demonstrating the potential for these compounds in treating conditions related to adenosine signaling pathways .

Data Table: Summary of Applications

| Application | Activity Type | Test Organisms/Cell Lines | Key Findings |

|---|---|---|---|

| Anticancer | Cytotoxicity | MCF-7, HepG2 | IC50 = 2.57 µM (MCF-7) |

| Antibacterial | Inhibition | S. aureus, E. coli | MIC = 0.98 - 3.9 µg/ml |

| Receptor Antagonism | Binding Affinity | Human A3 receptors | Ki = 0.79 nM |

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-(trifluoromethoxy)phenyl)thiazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

*Calculated based on analogous compounds.

Key Comparative Analysis

Substituent Electronic Effects

- The trifluoromethoxy group in the target compound is a stronger electron-withdrawing group compared to trifluoromethyl (in ) or methoxy (in ), altering electron density on the thiazole ring and influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Fluorophenyl analogs (e.g., ) exhibit positional isomerism; the 2-fluorophenyl group introduces steric hindrance and ortho effects, whereas the 3-(trifluoromethoxy)phenyl group in the target compound offers meta-directed electronic modulation.

Synthetic Accessibility

- Compounds like 4-Bromo-2-(trifluoromethyl)thiazole () are synthesized via direct halogenation or cyclization reactions, while phenyl-substituted thiazoles (e.g., ) often require Ullmann or Buchwald-Hartwig couplings for aryl-thiazole bond formation.

For example, 5-Bromo-2-phenylthiazole () has been used in kinase inhibitor studies, while thiadiazole-thiazole hybrids () show fungicidal activity. The trifluoromethoxy group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, making the target compound a candidate for CNS-targeted therapeutics.

The trifluoromethoxy group may reduce volatility compared to methylthio analogs (e.g., ).

Table 2: Key Research Findings

Biological Activity

4-Bromo-2-(3-(trifluoromethoxy)phenyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound belongs to a class of thiazoles that are known for their diverse biological effects, making them subjects of extensive research in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H7BrF3N1OS

- Molecular Weight : 339.14 g/mol

This compound features a bromine atom and a trifluoromethoxy group, both of which are known to influence its biological activity.

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the mechanism by which thiazoles disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to apoptosis in cancer cells. This was evidenced by low IC50 values in various human cancer cell lines, indicating potent antiproliferative effects .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 38 |

| This compound | HT-29 | 70 |

| CA-4 (Positive Control) | MCF-7 | 1.7 |

| CA-4 (Positive Control) | HT-29 | 15 |

The above table illustrates the comparative potency of the compound against established anticancer agents.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively studied. Compounds with structural similarities to this compound have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates moderate to strong antibacterial properties .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Micrococcus luteus | 1.95 |

| This compound | Bacillus spp. | 3.91 |

The mechanism through which this compound exerts its biological effects is multifaceted:

- Tubulin Binding : Similar to other thiazoles, it likely binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.

- Reactive Oxygen Species (ROS) : Some studies suggest that thiazoles may induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

- Antiviral Activity : Certain thiazole derivatives have shown promise in inhibiting viral replication, indicating potential applications in antiviral therapies .

Case Studies

Several studies have focused on the biological activity of thiazoles similar to this compound:

- Anticancer Study : A series of thiazoles were tested against multiple cancer cell lines, with findings indicating that specific substitutions on the thiazole ring significantly influenced their potency .

- Antimicrobial Study : Research demonstrated that thiazoles exhibited varying degrees of antibacterial activity against common pathogens, with structure-activity relationship studies revealing that hydrophobic substituents enhance efficacy .

Q & A

Basic: What are the standard synthetic protocols for preparing 4-Bromo-2-(3-(trifluoromethoxy)phenyl)thiazole, and how are intermediates characterized?

The synthesis typically involves coupling reactions under reflux conditions. For example, a brominated thiazole precursor is reacted with a trifluoromethoxy-substituted aryl halide using a palladium catalyst. Key steps include:

- Reflux duration : 12–18 hours in solvents like DMSO or ethanol, followed by ice-water quenching to precipitate the product .

- Purification : Column chromatography or recrystallization (e.g., hexane-ethyl acetate mixtures) .

- Characterization : 1H/13C NMR confirms aromatic proton environments and CF3O group integration. Mass spectrometry (MS) validates molecular weight, with deviations <0.1% from theoretical values .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software is critical. For example:

- Dihedral angles : The thiazole ring and trifluoromethoxyphenyl group in this compound form a dihedral angle of ~23°, influencing steric interactions .

- Intermolecular interactions : C–H···N hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.8 Å) stabilize the crystal lattice .

- Refinement challenges : Disordered Br or CF3 groups require constraints (e.g., ISOR in SHELXL) to optimize thermal parameters .

Basic: What analytical techniques are essential for verifying purity and structural integrity?

- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities <0.5% .

- Spectroscopy : FT-IR confirms C–Br (550 cm⁻¹) and C–S (690 cm⁻¹) stretches. 19F NMR detects the trifluoromethoxy group (-55 ppm) .

- Elemental analysis : Carbon/hydrogen/nitrogen content must align with theoretical values within ±0.4% .

Advanced: How do substituent variations on the phenyl ring affect bioactivity, and how can SAR studies be designed?

- Substituent effects : Electron-withdrawing groups (e.g., Br, CF3O) enhance metabolic stability but may reduce solubility. Derivatives with para-methoxy groups show 2–3x higher antimicrobial activity .

- Experimental design :

- Library synthesis : Introduce substituents (e.g., F, CH3) via Suzuki-Miyaura coupling .

- Assays : Test against Gram-positive bacteria (MIC = 2–8 µg/mL) and cancer cell lines (IC50 = 10–50 µM) .

- Data analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .

Advanced: How should researchers address contradictions in reported biological activity data?

- Source analysis : Compare assay conditions (e.g., solvent DMSO concentration, cell line variability) .

- Structural validation : Re-examine NMR/MS data for undetected impurities (e.g., residual Cu from coupling reactions) .

- Reproducibility : Cross-test in multiple models (e.g., murine vs. human macrophages) .

Basic: What safety protocols are critical when handling this compound in the lab?

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential release of toxic fumes (e.g., HBr during degradation) .

- Waste disposal : Segregate halogenated waste for incineration .

Advanced: What computational methods predict the compound’s reactivity in catalytic systems?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model transition states for cross-coupling reactions .

- Docking studies : AutoDock Vina predicts binding to cytochrome P450 (binding affinity ≤-8 kcal/mol), guiding toxicity assessments .

- MD simulations : Analyze solvation dynamics in water/ethanol mixtures to optimize reaction solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.